N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the alkylated benzimidazole with cyclohexanecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide
Uniqueness
N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. This structural modification can enhance its ability to penetrate cell membranes and interact with intracellular targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C22H33N3O |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H33N3O/c1-2-3-9-17-25-20-14-8-7-13-19(20)24-21(25)15-10-16-23-22(26)18-11-5-4-6-12-18/h7-8,13-14,18H,2-6,9-12,15-17H2,1H3,(H,23,26) |
InChI Key |
LWYRFFABVZRTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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